N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide
Brand Name: Vulcanchem
CAS No.: 681168-35-4
VCID: VC4362024
InChI: InChI=1S/C16H10N4OS2/c21-15(10-3-4-12-14(6-10)23-9-18-12)20-16-19-13(8-22-16)11-2-1-5-17-7-11/h1-9H,(H,19,20,21)
SMILES: C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)N=CS4
Molecular Formula: C16H10N4OS2
Molecular Weight: 338.4

N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide

CAS No.: 681168-35-4

Cat. No.: VC4362024

Molecular Formula: C16H10N4OS2

Molecular Weight: 338.4

* For research use only. Not for human or veterinary use.

N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide - 681168-35-4

Specification

CAS No. 681168-35-4
Molecular Formula C16H10N4OS2
Molecular Weight 338.4
IUPAC Name N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide
Standard InChI InChI=1S/C16H10N4OS2/c21-15(10-3-4-12-14(6-10)23-9-18-12)20-16-19-13(8-22-16)11-2-1-5-17-7-11/h1-9H,(H,19,20,21)
Standard InChI Key TVQRTEFWYPIBHG-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)N=CS4

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s IUPAC name, N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide, reflects its hybrid structure:

  • Benzothiazole moiety: A bicyclic system comprising a benzene ring fused to a thiazole ring.

  • Pyridinyl-thiazole subunit: A thiazole ring substituted at the 4-position with a pyridin-3-yl group.

  • Carboxamide linker: Connects the benzothiazole and pyridinyl-thiazole units.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₆H₁₀N₄OS₂
Molecular Weight338.4 g/mol
CAS Number681168-35-4
IUPAC NameN-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide
SMILESC1=CC(=CN=C1)C2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)N=CS4
InChI KeyTVQRTEFWYPIBHG-UHFFFAOYSA-N

Synthesis and Structural Modification

Synthetic Pathways

The synthesis of N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide likely involves multi-step reactions, as evidenced by protocols for related thiazole derivatives :

Step 1: Formation of 5-Acetylthiazole

Thioureas react with α-haloketones (e.g., 3-chloro-2,4-pentanedione) via the Hantzsch thiazole synthesis to yield 5-acetylthiazole intermediates .

Step 2: Enaminone Formation

Acetylthiazoles undergo condensation with dimethylformamide dimethyl acetal (DMF-DMA) to form enaminones, which serve as key intermediates for cyclization .

Step 3: Pyrimidine Cyclization

Enaminones react with guanidines or amidines under basic conditions to construct the pyrimidine core, followed by coupling with benzothiazole-6-carboxylic acid derivatives .

Step 4: Final Coupling

The pyridinyl-thiazole subunit is introduced via Suzuki-Miyaura cross-coupling or nucleophilic substitution, followed by carboxamide formation using coupling reagents (e.g., EDC/HOBt) .

Structural Analogs and Modifications

Modifications to the core structure have been explored to enhance bioactivity:

  • Pyridine substitution: Replacing the pyridin-3-yl group with pyridin-4-yl (as in CID 5056270) alters electronic properties and target affinity .

  • Benzothiazole substitution: Introducing electron-withdrawing groups (e.g., -NO₂, -Cl) at the 6-position of benzothiazole improves antimicrobial potency .

Biological Activities and Mechanisms

Antimicrobial Activity

Benzothiazole derivatives exhibit broad-spectrum antimicrobial effects:

Table 2: Antimicrobial Activity of Analogous Compounds

CompoundTarget OrganismsIC₅₀/Inhibition ZoneSource
2-MercaptobenzothiazoleStaphylococcus aureus15–25 mm
N-(6-chlorobenzo[d]thiazol-2-yl)Candida parapsilosis0.62 μM
N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamideE. coli K1 capsule formation1.04 ± 0.13 μM

The parent compound’s mechanism may involve:

  • Bacterial membrane disruption: Thiazole rings intercalate into lipid bilayers, causing permeability .

  • Enzyme inhibition: Binding to microbial enzymes (e.g., DNA gyrase, dihydrofolate reductase) .

Table 3: Cytotoxicity of Related Compounds

CompoundCancer Cell LineIC₅₀ (μM)Source
ROCK2-IN-8Breast cancer (MCF-7)0.14
Benzo[d]thiazol-2-yl derivativesLung cancer (A549)1.2–4.8

Pharmacokinetic and Toxicity Profiles

ADME Properties

  • Solubility: Low aqueous solubility due to aromatic rings; formulations may require co-solvents (e.g., DMSO).

  • Permeability: Moderate Caco-2 permeability (Papp > 5 × 10⁻⁶ cm/s) predicted for analogs .

  • Metabolism: Hepatic CYP3A4-mediated oxidation of thiazole and pyridine rings, generating inactive metabolites .

Toxicity Considerations

  • Cytotoxicity: Selective indices (SI) > 200 reported for pyridine-thiazole carboxamides in bladder cells .

  • Genotoxicity: Negative Ames tests for analogs suggest low mutagenic risk.

Applications and Future Directions

Therapeutic Applications

  • Antibacterial agents: Targeting multidrug-resistant E. coli and S. aureus strains .

  • Anticancer leads: CDK4/6 and ROCK2 inhibitors for breast and lung cancers .

Challenges and Innovations

  • Synthetic scalability: Multi-step synthesis complicates large-scale production; flow chemistry approaches are under investigation .

  • Bioavailability optimization: Prodrug strategies (e.g., ester prodrugs) to enhance solubility and absorption .

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